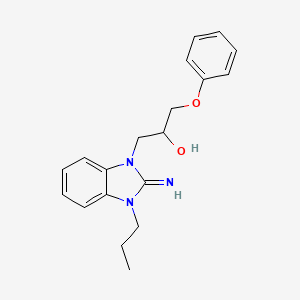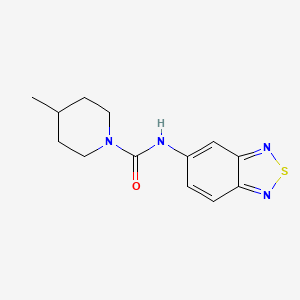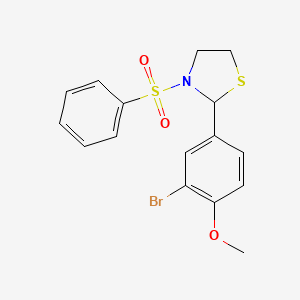
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis process, ensuring consistency and purity. This might involve:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione may have unique properties due to its specific substituents, which could influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C15H24N6O2 |
|---|---|
Molekulargewicht |
320.39 g/mol |
IUPAC-Name |
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H24N6O2/c1-4-5-6-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-9-7-18(2)8-10-20/h4-10H2,1-3H3,(H,17,22,23) |
InChI-Schlüssel |
GANNCSUPOYKSRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B10809204.png)

![N-{2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acenaphthen-1-yl}-benzenesulfonamide](/img/structure/B10809210.png)

![2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-](/img/structure/B10809226.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B10809234.png)

![3-(3,4-Dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B10809266.png)
![ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate](/img/structure/B10809271.png)
![4,4'-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine)](/img/structure/B10809273.png)
![5-[(4-Butoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809276.png)
![Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B10809277.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B10809284.png)
